molecular formula C9H11NOSSi B13704408 4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde

4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde

Cat. No.: B13704408
M. Wt: 209.34 g/mol
InChI Key: ZVUBFFNCILHOEE-UHFFFAOYSA-N
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Description

4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde is a chemical compound with the molecular formula C9H11NOSSi It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-4-formylthiazole with trimethylsilylacetylene in the presence of a palladium catalyst under Sonogashira coupling conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for 4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 4-[(Trimethylsilyl)ethynyl]thiazole-2-carboxylic acid.

    Reduction: 4-[(Trimethylsilyl)ethynyl]thiazole-2-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazole ring can participate in π-π stacking interactions with aromatic amino acids, affecting protein structure and function .

Comparison with Similar Compounds

Similar Compounds

    4-[(Trimethylsilyl)ethynyl]aniline: Similar structure but with an amino group instead of an aldehyde.

    4-[(Trimethylsilyl)ethynyl]benzenamine: Another derivative with a different functional group.

Uniqueness

4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde is unique due to the presence of both a thiazole ring and an aldehyde group, which confer distinct chemical reactivity and biological activity. Its trimethylsilyl group also enhances its stability and solubility in organic solvents, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C9H11NOSSi

Molecular Weight

209.34 g/mol

IUPAC Name

4-(2-trimethylsilylethynyl)-1,3-thiazole-2-carbaldehyde

InChI

InChI=1S/C9H11NOSSi/c1-13(2,3)5-4-8-7-12-9(6-11)10-8/h6-7H,1-3H3

InChI Key

ZVUBFFNCILHOEE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CSC(=N1)C=O

Origin of Product

United States

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